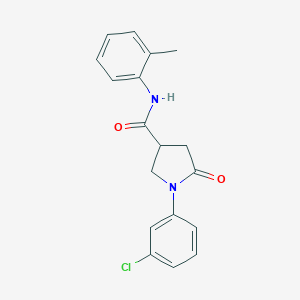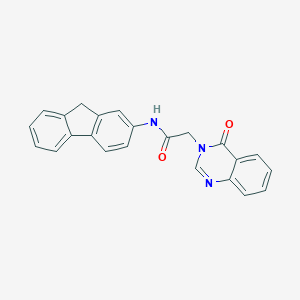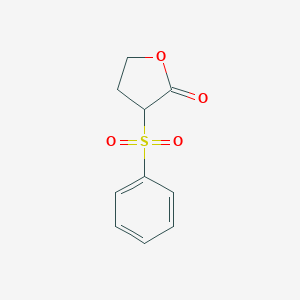![molecular formula C20H15BrN4O2S B277289 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide](/img/structure/B277289.png)
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide is a chemical compound that has gained attention in scientific research due to its potential use in the development of new drugs. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, physiological effects, and potential applications in the field of medicine.
作用机制
The mechanism of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide is not fully understood. However, it has been shown to inhibit certain enzymes involved in the inflammatory response and cancer cell growth. It has also been shown to have an effect on the levels of certain neurotransmitters in the brain, which may be relevant to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been shown to have a range of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-cancer properties, and has been shown to affect the levels of certain neurotransmitters in the brain. It has also been found to have an effect on the immune system and has been studied for its potential use in the treatment of autoimmune diseases.
实验室实验的优点和局限性
One advantage of using N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide in lab experiments is its potential as a new drug candidate. It has been shown to have a range of biological activities and may have potential in the treatment of a variety of diseases. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
未来方向
There are many potential future directions for research involving N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide. One area of research could be focused on further understanding its mechanism of action and potential side effects. Another area of research could be focused on its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, more research could be done to explore its potential use in the treatment of autoimmune diseases and other inflammatory conditions.
合成方法
The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been achieved using different methods. One of the most common methods involves the reaction of 4-bromoaniline, thioamide, and 2-bromoacetyl bromide in the presence of a base. Another method involves the reaction of 4-bromoacetophenone, thioamide, and 2-aminobenzamide in the presence of a base. Both methods yield the desired compound in good yields.
科学研究应用
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been studied for its potential application in the development of new drugs. It has been found to have inhibitory effects on certain enzymes and has been shown to have potential as an anti-inflammatory and anti-cancer agent. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
属性
分子式 |
C20H15BrN4O2S |
|---|---|
分子量 |
455.3 g/mol |
IUPAC 名称 |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C20H15BrN4O2S/c21-14-7-5-13(6-8-14)17-11-28-20(23-17)24-18(26)9-10-25-12-22-16-4-2-1-3-15(16)19(25)27/h1-8,11-12H,9-10H2,(H,23,24,26) |
InChI 键 |
RASQLSXSMJLKJJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Br |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-[butyl(methyl)sulfamoyl]phenyl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277208.png)
![ethyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B277212.png)

![ethyl 4-methyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(phenylcarbamoyl)thiophene-3-carboxylate](/img/structure/B277216.png)
![N-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277219.png)

![4-({[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B277221.png)
![ethyl 2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B277224.png)
![3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl thiophene-2-carboxylate](/img/structure/B277225.png)


![3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)propanamide](/img/structure/B277229.png)
![N-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B277231.png)
